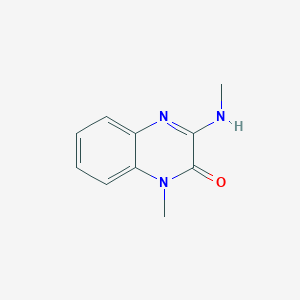
1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core with a methyl group at the first position and a methylamino group at the third position, making it a unique derivative with potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Introduction of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions, where the quinoxaline core is treated with methylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include using continuous flow reactors, employing catalysts to enhance reaction rates, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methylamine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the quinoxaline core.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: A derivative with a methyl group at the second position.
3-Aminoquinoxaline: A derivative with an amino group at the third position.
Uniqueness: 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE is unique due to the presence of both a methyl group and a methylamino group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a pharmacological agent compared to simpler quinoxaline derivatives.
Propiedades
Número CAS |
103262-66-4 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.206 |
Nombre IUPAC |
2,3,5-trimethylpyrazino[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C9H10N4O/c1-5-6(2)12-9-8(11-5)10-4-7(14)13(9)3/h4H,1-3H3 |
Clave InChI |
ISMACRBLDOXNBE-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)N=CC(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















